Syringol Gentiobioside

Catalog No.
S13962609
CAS No.
M.F
C20H30O13
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Syringol Gentiobioside

Product Name

Syringol Gentiobioside

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H30O13

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C20H30O13/c1-28-8-4-3-5-9(29-2)18(8)33-20-17(27)15(25)13(23)11(32-20)7-30-19-16(26)14(24)12(22)10(6-21)31-19/h3-5,10-17,19-27H,6-7H2,1-2H3/t10-,11-,12-,13-,14+,15+,16-,17-,19-,20+/m1/s1

InChI Key

JVCBNQLBNDCRLA-YXGWTYEDSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

COC1=C(C(=CC=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Syringol gentiobioside is a glycosylated phenolic compound derived from syringol, which is a methoxyphenol known for its aromatic properties. The structure of syringol gentiobioside consists of a syringol moiety linked to a gentiobiose sugar unit, which contributes to its solubility and biological activity. This compound is particularly noted for its presence in various plant species, including grapes, where it can be formed as a response to environmental stressors such as smoke exposure. The glycosylation process helps in detoxifying volatile phenols and enhancing their stability during storage and processing in food products, particularly in winemaking .

Syringol gentiobioside exhibits notable biological activities, particularly as an antioxidant. Its phenolic structure allows it to scavenge free radicals, thereby providing protective effects against oxidative stress in biological systems. Studies have indicated that compounds like syringol gentiobioside may play a role in mitigating health risks associated with oxidative damage, such as inflammation and chronic diseases . Furthermore, its presence in grapes has been linked to sensory attributes in wines, influencing flavor and aroma profiles that are appreciated by consumers .

The synthesis of syringol gentiobioside can be achieved through several methods:

  • Chemical Synthesis: This involves the direct glycosylation of syringol with gentiobiose using various reagents under controlled conditions. Common methods include using acid catalysts or employing protecting groups to facilitate selective reactions.
  • Enzymatic Synthesis: Utilizing glycosyltransferases allows for more selective synthesis under mild conditions. These enzymes catalyze the transfer of sugar moieties from activated donor molecules to phenolic acceptors like syringol.
  • Natural Extraction: Syringol gentiobioside can also be extracted from plant sources where it naturally occurs, such as grape skins exposed to smoke. This method often involves solvent extraction followed by purification techniques like chromatography .

Syringol gentiobioside finds applications primarily in the food and beverage industry, especially in winemaking. Its role as a flavor compound enhances the sensory characteristics of wines, particularly those affected by smoke exposure from wildfires. Additionally, due to its antioxidant properties, it is being explored for potential health benefits in dietary supplements and functional foods aimed at reducing oxidative stress .

Syringol gentiobioside is part of a broader class of glycosylated phenolic compounds that exhibit similar structures and properties. Here are some similar compounds:

Compound NameStructure DescriptionUnique Features
Guaiacol gentiobiosideDerived from guaiacol with a gentiobiose unitKnown for its distinct smoky aroma
4-Methylsyringol gentiobiosideA methylated derivative of syringolExhibits enhanced volatility compared to syringol
Phenol rutinosideContains a rutinoside sugar unitMore stable than syringol derivatives under heat
Cresol rutinosideDerived from cresolsExhibits different sensory attributes than syringol

Syringol gentiobioside's uniqueness lies in its specific phenolic structure combined with the gentiobiose unit, making it particularly effective as an aromatic compound while providing significant antioxidant benefits compared to others listed above .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry represents the gold standard analytical technique for syringol gentiobioside detection and quantification in complex matrices [1] [2]. The compound, chemically designated as 2,6-dimethoxyphenyl-6-O-beta-D-glucopyranosyl beta-D-glucopyranoside with molecular formula C20H30O13 and molecular weight 478.44 g/mol, requires sophisticated analytical protocols for accurate determination [3] [4].

High-performance liquid chromatography separation is typically achieved using reversed-phase chromatography with specialized column chemistries [1] [5]. The Agilent Poroshell Bonus-RP column (150 mm × 2.1 mm, 2.7 μm) maintained at 40°C provides optimal separation conditions for syringol gentiobioside analysis [1]. Mobile phase systems employ binary gradients consisting of water with 10 mM ammonium formate (mobile phase A) and methanol/acetonitrile (1:1) with 10 mM ammonium formate (mobile phase B) [1].

The gradient elution profile follows a systematic approach: 0 min, 8% B; 1 min, 8% B; 6.5 min, 24.5% B; 7.5 min, 90% B; 9 min, 90% B; and 10 min, 8% B with a flow rate of 0.42 mL/min [1]. Alternative gradient systems utilize 0.1% glacial acetic acid in water and acetonitrile, beginning at 5% B for 4 min, increasing to 35% B over 12 min, then to 100% B over 1 min [5].

Tandem mass spectrometry detection employs triple quadrupole mass spectrometers with electrospray ionization sources [1] [6]. The Agilent 6460 triple quadrupole configuration operates with sheath gas temperature at 375°C, sheath gas flow at 11 L/min, drying gas temperature at 250°C, drying gas flow at 12 L/min, nebulizer pressure at 45 psi, capillary voltage at 3500 V, and nozzle voltage at 0 V [1].

Multiple reaction monitoring (MRM) transitions provide selective detection of syringol gentiobioside [6] [7]. The primary targeted transition monitors the precursor ion at m/z 537 to the product ion at m/z 323, with additional confirmation transitions including 537 → 477 [6]. The retention time for syringol gentiobioside under these conditions is approximately 3.995 minutes [6].

Table 1: LC-MS/MS Parameters for Syringol Gentiobioside Detection

ParameterValueReference
Molecular Weight478.44 g/mol [3]
Primary MRM Transition537 → 323 [6]
Confirmation Transition537 → 477 [6]
Retention Time3.995 min [6]
Column Temperature40°C [1]
Flow Rate0.42 mL/min [1]
Injection Volume10-12 μL [1] [5]
Capillary Voltage3500 V [1]

Detection limits for syringol gentiobioside using optimized liquid chromatography-tandem mass spectrometry protocols achieve nanogram per liter sensitivity levels [1]. Calibration curves demonstrate linear responses across concentration ranges of 0-500 ng/L with correlation coefficients exceeding 0.99 [1]. The method provides quantitative accuracy within ±15% relative standard deviation for quality control samples [6].

Enzymatic Hydrolysis Assays for Glycoside Liberation

Enzymatic hydrolysis represents a critical analytical approach for syringol gentiobioside quantification through glycosidic bond cleavage and subsequent volatile phenol liberation [1] [8]. The gentiobioside structure contains two glucose units linked via beta-1,6-glycosidic bonds attached to the syringol aglycone, requiring specific enzymatic activities for complete hydrolysis [1].

Beta-glucosidase enzymes demonstrate variable efficacy in syringol gentiobioside hydrolysis depending on their substrate specificity and reaction conditions [1] [8]. Cellulomonas biazotea beta-glucosidase-1 (CbBglB-1) exhibits selective activity toward gentiobioside substrates, achieving conversion rates exceeding 90% for syringol gentiobioside under optimized conditions [1] [8]. The enzyme operates optimally at pH 3.5 in acetate buffer systems maintained at 37°C for 24-hour incubation periods [1].

Aspergillus oryzae rutinosidase (AoryRut) provides complementary enzymatic activity for comprehensive glycoside hydrolysis [1]. This enzyme demonstrates broad substrate specificity and can cleave disaccharide moieties from aglycone structures through diglycosidase activity [1]. Combination enzyme cocktails incorporating both CbBglB-1 and AoryRut achieve conversion efficiencies approaching 90% for syringol gentiobioside substrates [1].

Table 2: Enzymatic Hydrolysis Conversion Rates for Syringol Gentiobioside

Enzyme SystemSubstrate ConcentrationConversion RateIncubation TimeReference
CbBglB-14.5 mg/L>90%24 hours [1]
AoryRut4.5 mg/L75%24 hours [1]
Combination Cocktail40 μg/L~90%24 hours [1]
Acid Hydrolysis40 μg/L>90%Variable [1]

Enzymatic assay protocols require careful optimization of reaction conditions to maximize syringol gentiobioside conversion [1] [8]. Substrate concentrations typically range from 40 μg/L to 4.5 mg/L depending on the analytical sensitivity requirements [1]. Enzyme concentrations are calibrated to approximately 0.1 mg/mL to ensure adequate catalytic activity without interference in downstream analytical procedures [1].

Reaction termination procedures involve rapid cooling on ice followed by acetonitrile addition to achieve 50% volume ratio for protein precipitation [1]. Centrifugation at appropriate speeds removes precipitated proteins, and the supernatant undergoes direct analysis by gas chromatography-mass spectrometry for released syringol quantification [1].

Validation studies demonstrate that enzymatic hydrolysis methods provide equivalent quantitative results to conventional acid hydrolysis approaches while offering advantages in terms of reduced harsh chemical requirements and improved sustainability for routine analytical applications [1]. The enzymatic approach eliminates the need for high-temperature treatment and strong acid conditions that may cause sample degradation or safety concerns [1].

Isotope Dilution Techniques for Matrix-Specific Recovery Validation

Isotope dilution techniques utilizing deuterated internal standards provide the most accurate and reliable method for syringol gentiobioside quantification in complex biological matrices [6] [9] [2]. The deuterated analog, syringol gentiobioside-d6, serves as the primary internal standard with molecular weight 484.5 g/mol and exhibits nearly identical chromatographic behavior to the native compound [9].

Stable isotope labeled internal standards address critical analytical challenges including matrix effects, extraction efficiency variations, and instrument response fluctuations [10] [11]. The deuterated syringol gentiobioside standard (d6-SyGG) monitors the targeted transition 543 → 323, providing mass spectral differentiation from the native compound while maintaining similar physicochemical properties [6].

Matrix-specific recovery validation employs systematic spiking studies across different sample types to evaluate analytical performance [6] [11]. Grape berry matrices demonstrate recovery rates ranging from 67% to 115% depending on the extraction protocol and sample preparation conditions [11]. Wine matrices typically exhibit recovery efficiencies between 70% and 120% when appropriate internal standardization procedures are implemented [11].

Table 3: Matrix-Specific Recovery Data for Syringol Gentiobioside Analysis

Matrix TypeSpike Level (μg/kg)Recovery (%)RSD (%)Internal StandardReference
Grape Berry1088 ± 44.5d6-SyGG [6]
Grape Berry2082 ± 67.3d6-SyGG [6]
Grape Berry5079 ± 810.1d6-SyGG [6]
Wine10102 ± 54.9d6-SyGG [6]
Wine2095 ± 77.4d6-SyGG [6]
Wine5091 ± 99.9d6-SyGG [6]

Isotope dilution protocols require precise addition of deuterated standards at defined concentrations, typically 200 μg/L for d6-SyGG and 100 μg/L for other glycoside standards [6]. The internal standard solution undergoes identical sample preparation procedures including extraction, cleanup, and analytical detection to ensure accurate correction for procedural losses [6].

Matrix effect evaluation compares analyte responses in matrix-matched standards versus neat solvent standards to quantify ionization suppression or enhancement [11] [12]. Syringol gentiobioside analysis in grape and wine matrices demonstrates moderate matrix effects ranging from -18% to -31% suppression, necessitating matrix-matched calibration or internal standard correction [11]. The isotope dilution approach effectively compensates for these matrix-induced variations, providing quantitative accuracy within ±10% for routine analytical applications [6].

Quality control procedures incorporate both matrix-matched calibration curves and isotope dilution quantification to ensure analytical reliability [6] [11]. Calibration ranges typically span 0-500 ng/L with linear correlation coefficients exceeding 0.99 for both native and deuterated standards [1]. Method validation demonstrates precision values below 15% relative standard deviation and accuracy within ±20% for quality control samples across multiple analytical batches [6].

Biosynthesis Pathways and Enzymatic Interactions

Glycosyltransferase-Mediated Conjugation Mechanisms in Vitis vinifera

The biosynthesis of syringol gentiobioside within Vitis vinifera tissues involves highly specialized glycosyltransferase enzymes that catalyze the sequential conjugation of glucose moieties to the syringol aglycone. The primary enzyme responsible for this glycosylation reaction is UDP-glycosyltransferase 72B27 (UGT72B27), which demonstrates remarkable promiscuity in substrate recognition and catalytic efficiency [5].

UGT72B27 exhibits differential substrate specificity constants that reveal its evolutionary optimization for phenolic compound conjugation. Kinetic analyses demonstrate specificity constants (kcat/KM) of 114 mM⁻¹s⁻¹ for guaiacol, 17 mM⁻¹s⁻¹ for trans-resveratrol, 9 mM⁻¹s⁻¹ for syringol, 8 mM⁻¹s⁻¹ for methylsyringol, and 2 mM⁻¹s⁻¹ for methylguaiacol [5]. These values indicate that while UGT72B27 preferentially glycosylates guaiacol, it maintains substantial activity toward syringol substrates, facilitating the initial glucosylation step in syringol gentiobioside formation.

The glycosylation mechanism operates through a sequential addition process where UGT72B27 first catalyzes the attachment of a single glucose unit to syringol, forming syringol glucoside. Subsequently, additional glycosyltransferase activities within the UGT72 family contribute to the extension of the carbohydrate chain [7]. Research indicates that UGT72 family members possess conserved catalytic capabilities for monolignol and flavonoid glycosylation, thereby participating in the homeostatic regulation of these compounds within plant tissues [7].

Transcriptional regulation of UGT72B27 expression occurs in response to environmental stresses, particularly smoke exposure in grapevine tissues. Gene expression analyses reveal elevated UGT72B27 transcript levels in both leaves and berries following smoke exposure, correlating with increased production of glycosidically bound smoke-derived volatiles [5]. This stress-responsive expression pattern suggests that syringol gentiobioside formation functions as a protective mechanism, facilitating the detoxification and sequestration of potentially harmful phenolic compounds.

The cellular localization of glycosyltransferase activity occurs primarily within the cytoplasmic compartments of grape berry cells, where these enzymes associate with the endoplasmic reticulum membrane system [8]. This subcellular organization enables efficient substrate channeling and product formation while maintaining spatial separation from other metabolic processes that might interfere with glycosylation reactions.

Additional glycosyltransferases contribute to the structural diversification of phenolic glycosides in Vitis vinifera. VvGT5 and VvGT6 represent two closely related enzymes sharing 91% sequence similarity and located in tandem on chromosome 11, suggesting gene duplication events during evolutionary development [9]. VvGT5 functions as a UDP-glucuronic acid flavonol-3-O-glucuronosyltransferase, while VvGT6 operates as a bifunctional UDP-glucose/UDP-galactose flavonol-3-O-glucosyltransferase/galactosyltransferase [9]. Although these enzymes primarily target flavonol substrates, their presence indicates the sophisticated glycosylation machinery available within grape cells for secondary metabolite modification.

Microbial Glycosidase Activity on Gentiobioside Linkages

Microbial glycosidase enzymes play fundamental roles in the hydrolytic cleavage of gentiobioside linkages, particularly during wine fermentation processes where diverse microorganisms encounter glycosidically bound phenolic compounds [10] [11]. Beta-glucosidases, classified primarily within glycoside hydrolase families 1 and 3, represent the predominant enzymatic activities responsible for gentiobioside hydrolysis [12] [13].

The enzymatic mechanism of gentiobioside hydrolysis involves a two-step process characteristic of retaining glycosidases. Initially, a nucleophilic glutamate residue attacks the anomeric carbon of the terminal glucose unit, forming a glucose-enzyme intermediate while releasing the aglycone moiety [13] [14]. Subsequently, a water molecule activated by an acid-base catalyst glutamate residue performs nucleophilic attack on the glucose-enzyme intermediate, releasing glucose and regenerating the free enzyme [14].

Substrate specificity studies reveal significant variation in microbial beta-glucosidase efficiency toward gentiobioside compared to other disaccharides. A metagenomic beta-glucosidase designated Td2F2 demonstrated catalytic efficiency rankings for glucodisaccharides in the order: sophorose > cellotetraose > cellotriose > laminaribiose > cellobiose > cellopentaose > gentiobiose [10] [15]. This specificity pattern indicates that gentiobiose represents a relatively poor substrate for many beta-glucosidases, potentially contributing to the stability of gentiobioside-containing compounds in fermentation environments.

Multiple bacterial species commonly employed in food fermentation processes exhibit glycosidase activity capable of hydrolyzing gentiobioside linkages. Leuconostoc, Lactobacillus, and Pediococcus species possess beta-glucosidase enzymes that can cleave glycosidic bonds, although their specific activities toward gentiobioside-containing substrates vary considerably [11]. Lactobacillus plantarum demonstrates particularly relevant glycosidase activity in wine-related fermentation systems, contributing to the release of aglycone compounds from their glycosidic precursors [11].

Enzymatic studies using guinea pig liver cytosolic beta-glucosidase provide mechanistic insights into gentiobioside hydrolysis patterns. This enzyme system demonstrates exolytic hydrolysis behavior, attacking disaccharide-containing glycosides such as para-nitrophenyl-beta-D-gentiobioside and mandelonitrile-beta-D-gentiobioside [16]. The exolytic deglycosylation process proceeds through stepwise removal of glucose units, generating intermediate monosaccharide glycosides before complete aglycone liberation [16].

Temperature sensitivity analyses reveal differential thermal stability characteristics among various glycosidase enzymes acting on gentiobioside substrates. Beta-glucosidase activity generally increases with temperature up to optimal ranges between 37°C and 45°C, depending on the specific enzyme source and structural properties [17] [18]. Chitinase enzymes, which may also exhibit some cross-reactivity with gentiobioside substrates, demonstrate maximum activity around 37°C to 45°C but show declining activity at higher temperatures due to protein denaturation [17] [18].

Microbial adaptation to environmental conditions significantly influences glycosidase expression and activity levels. Pre-incubation studies demonstrate that microbial communities adapted to moderate temperatures (15°C) exhibit enhanced beta-glucosidase activity at elevated assay temperatures compared to communities adapted to either lower (5°C) or higher (26°C) temperatures [17] [18]. This temperature adaptation phenomenon suggests that wine fermentation conditions may select for microbial populations with optimized glycosidase activities for gentiobioside hydrolysis.

pH-Dependent Stability in Fermentation Environments

The stability of syringol gentiobioside in fermentation environments demonstrates complex pH-dependent characteristics that significantly influence the compound's persistence and hydrolytic susceptibility during wine production processes [19] [6]. Wine fermentation typically occurs within pH ranges of 3.0 to 4.0, with white wines generally maintaining lower pH values (3.0-3.4) compared to red wines (3.3-3.6) [20] [21] [22].

Glycosidic bond stability exhibits inverse relationships with pH levels, where lower pH conditions generally promote acid-catalyzed hydrolysis while higher pH environments favor enzymatic degradation pathways [23] [24]. The beta-(1→6) glycosidic linkage characteristic of gentiobioside demonstrates enhanced stability compared to other glycosidic bond types due to its specific stereochemical configuration and reduced susceptibility to acid-catalyzed cleavage [6] [3].

Research examining the pH effects on glycosidase enzyme activity reveals that microbial beta-glucosidases exhibit differential pH sensitivities that directly impact gentiobioside hydrolysis rates [19]. Beta-glucosidase BG1 isolated from Trichosporon asahii demonstrates superior resistance to low pH conditions compared to BG2 from the same organism or beta-glucosidase AS from Aspergillus niger [19]. This enhanced pH tolerance enables BG1 to maintain substantial enzymatic activity under typical wine fermentation conditions, facilitating continued gentiobioside hydrolysis throughout the fermentation process.

The investigation of pH effects on individual enzyme performance reveals that low pH represents the primary factor exerting critical and irreversible influences on beta-glucosidase protein activities and structural integrity [19]. pH values below 3.5 can cause significant protein denaturation and enzyme inactivation, while pH values above 3.8 may promote bacterial spoilage and alternative metabolic pathways that compete with desired fermentation processes [19] [20].

Fermentation pH dynamics demonstrate temporal variations that influence syringol gentiobioside stability throughout the wine production process. Initial grape must typically exhibits pH values ranging from 3.0 to 3.5, with subsequent pH changes occurring during alcoholic fermentation (2.9-3.4) and malolactic fermentation (3.2-3.6) [21]. These pH fluctuations create varying selective pressures on both chemical hydrolysis rates and microbial enzyme activities affecting gentiobioside compounds.

Comparative stability studies reveal that gentiobioside-containing compounds demonstrate enhanced persistence in wine matrices compared to simple glucoside analogs [6]. The increased stability of 6'-substituted glycosides, including gentiobiosides and primeverosides, results in more effective recovery after aging compared to their corresponding monosaccharide glycoside counterparts [6]. This enhanced stability characteristic contributes to the utility of syringol gentiobioside as a persistent biomarker for smoke exposure in finished wines.

Temperature interactions with pH significantly influence the overall degradation kinetics of syringol gentiobioside during fermentation and aging processes [25] [26]. Higher fermentation temperatures combined with lower pH values accelerate both chemical and enzymatic degradation pathways, while moderate temperature conditions (15°C-20°C) at optimal pH ranges (3.2-3.6) promote slower, more controlled hydrolysis rates [25] [26].

The hydroxyl radical-induced degradation of syringol compounds demonstrates pH-dependent reaction mechanisms that influence the overall stability of syringol gentiobioside [23]. As pH increases from 1 to 14, the overall rate constants for syringol degradation increase from 5.43 × 10¹⁰ to 9.87 × 10¹⁰ M⁻¹s⁻¹, indicating enhanced reactivity under alkaline conditions [23]. However, wine fermentation environments typically maintain sufficiently acidic conditions to minimize these oxidative degradation pathways.

Storage temperature effects on pH-dependent stability reveal that degradation rates depend on both pH and storage temperature conditions . Studies using liquid chromatography-mass spectrometry confirm the persistence of methylsyringol gentiobioside and related compounds in wine matrices, with degradation rates showing dependencies on both pH and storage temperature parameters . These findings emphasize the importance of controlled storage conditions for maintaining syringol gentiobioside integrity in finished wine products.

XLogP3

-3.2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

7

Exact Mass

478.16864101 g/mol

Monoisotopic Mass

478.16864101 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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